1-Bromo-2,4-dinitrobenzene

説明

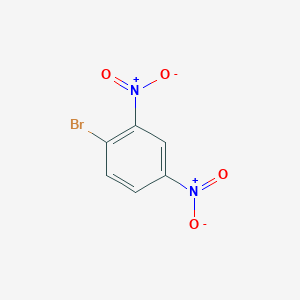

Structure

3D Structure

特性

IUPAC Name |

1-bromo-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOPJYORIDJAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060403 | |

| Record name | Benzene, 1-bromo-2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Aldrich MSDS] | |

| Record name | 1-Bromo-2,4-dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10045 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

584-48-5 | |

| Record name | 1-Bromo-2,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,4-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2,4-dinitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-2,4-DINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MS3FTW380 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,4-dinitrobenzene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Bromo-2,4-dinitrobenzene. It is an essential resource for researchers, scientists, and professionals in drug development who utilize this versatile compound in their work. This document details the physicochemical characteristics, structural features, and key chemical reactions of this compound. Furthermore, it presents detailed experimental protocols for its synthesis, purification, and its application in biochemical assays, alongside visual representations of its structure and reaction mechanisms to facilitate a deeper understanding.

Introduction

This compound, with the CAS number 584-48-5, is a yellow crystalline solid that serves as a vital intermediate in various chemical syntheses.[1] Its unique structure, featuring a benzene (B151609) ring substituted with a bromine atom and two electron-withdrawing nitro groups, imparts significant reactivity, making it a valuable tool in organic chemistry.[2][3] The strategic placement of these functional groups renders the compound highly susceptible to nucleophilic aromatic substitution reactions, a characteristic widely exploited in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2] Beyond its role as a synthetic building block, this compound is also employed as a substrate in crucial biochemical assays, such as protein determination and the measurement of glutathione (B108866) S-transferase (GST) activity.[1][2]

Chemical Structure

The structure of this compound is characterized by a benzene ring where a bromine atom is located at position 1, and two nitro groups (NO₂) are situated at positions 2 and 4.[4] This arrangement is critical to its chemical behavior. The IUPAC name for this compound is this compound.[4]

// Define nodes for the benzene ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.81,-2.25!"]; C4 [label="C", pos="0.81,-2.25!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,-0!"];

// Define nodes for the substituents Br [label="Br", pos="0,3!"]; N2 [label="N", pos="-2.6,0!"]; O2_1 [label="O", pos="-3.4,0.75!"]; O2_2 [label="O", pos="-3.4,-0.75!"]; N4 [label="N", pos="1.62,-3.75!"]; O4_1 [label="O", pos="2.43,-4.5!"]; O4_2 [label="O", pos="0.81,-4.5!"]; H3 [label="H", pos="-1.62,-3!"]; H5 [label="H", pos="2.6,-0.75!"]; H6 [label="H", pos="0,-0.75!"];

// Draw the benzene ring with alternating double bonds edge [style=solid]; C1 -- C2; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- C1; C2 -- C6 [style=double];

// Draw the substituents C1 -- Br; C2 -- N2; N2 -- O2_1 [style=double]; N2 -- O2_2; C4 -- N4; N4 -- O4_1 [style=double]; N4 -- O4_2; C3 -- H3; C5 -- H5; C6 -- H6; }

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃BrN₂O₄ | [5] |

| Molecular Weight | 247.00 g/mol | [4][6] |

| Appearance | Yellow crystalline solid/powder | [1][4] |

| Melting Point | 71-73 °C | [1][6] |

| Boiling Point | 288 °C | [7] |

| Density | 1.91 g/cm³ | [8] |

| Solubility | Insoluble in water; slightly soluble in ethanol (B145695) and methanol; soluble in diethyl ether, chloroform. | [3][8][9][10] |

| Vapor Pressure | 0.00406 mmHg at 25°C | [7] |

| Flash Point | 128 °C | [7] |

Reactivity and Key Reactions

The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions makes the carbon atom attached to the bromine highly electrophilic.[2][3] This electronic arrangement facilitates nucleophilic aromatic substitution (SₙAr) reactions, which is the cornerstone of this compound's utility in organic synthesis.[2][11]

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[11]

-

Addition of Nucleophile: A nucleophile attacks the carbon atom bonded to the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized by the ortho and para nitro groups.[11]

-

Elimination of Leaving Group: The bromide ion is subsequently eliminated, restoring the aromaticity of the ring and yielding the substituted product.[11]

// Reactants Reactants [label="this compound + Nu⁻"];

// Meisenheimer Complex Intermediate [label=<

Meisenheimer Complex (Resonance Stabilized)

];

// Products Products [label="Substituted Product + Br⁻"];

// Arrows Reactants -> Intermediate [label="Addition (Rate-determining)"]; Intermediate -> Products [label="Elimination"]; }

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocols

Synthesis of this compound via Nitration of Bromobenzene (B47551)

This protocol is adapted from the general procedure for the nitration of aromatic compounds.[12][13]

Materials:

-

Bromobenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol (95%)

-

Ice

-

Erlenmeyer flasks

-

Beakers

-

Hot plate

-

Suction filtration apparatus

-

Boiling chips

Procedure:

-

In a fume hood, carefully prepare a nitrating mixture by adding 4.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid in a 50-mL Erlenmeyer flask, keeping the mixture cool in an ice bath.

-

In a separate flask, place the bromobenzene.

-

Slowly add the nitrating mixture to the bromobenzene with constant swirling, maintaining the reaction temperature between 50-60°C using a water bath.

-

After the addition is complete, continue to heat the mixture in a warm water bath for 15 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture on ice, which should induce the crystallization of the product.

-

Carefully pour the acidic mixture into a beaker containing 50 mL of cold water to precipitate the crude product fully.

-

Collect the crude this compound by suction filtration and wash it thoroughly with cold water to remove any residual acid.[12]

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol (or other suitable solvent like ethyl ether or isopropyl ether)[1]

-

Erlenmeyer flask

-

Hot plate

-

Suction filtration apparatus

-

Filter paper

Procedure:

-

Transfer the crude solid product to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to the flask, just enough to dissolve the solid at the solvent's boiling point. Use a boiling chip to ensure smooth boiling.[12]

-

If any insoluble impurities remain, perform a hot filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.[12]

-

To maximize crystal yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the purified crystals by suction filtration and wash them with a small amount of ice-cold ethanol to remove any soluble impurities.[12]

-

Dry the crystals on filter paper. The purity can be checked by measuring the melting point.

Glutathione S-Transferase (GST) Activity Assay

This compound is used as a substrate in GST assays, where its conjugation with reduced glutathione (GSH) is monitored spectrophotometrically.[14] The following is a general protocol.

Materials:

-

This compound (CDNB) solution in ethanol

-

Reduced Glutathione (GSH) solution

-

Phosphate (B84403) buffer (pH 6.5)

-

Sample containing GST (e.g., cell lysate)

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare an assay cocktail by mixing phosphate buffer (pH 6.5), CDNB solution, and GSH solution.[8]

-

Pipette the assay cocktail into cuvettes for the blank and sample measurements.

-

Incubate the cuvettes at a constant temperature (e.g., 30°C) for a few minutes to allow for temperature equilibration.[8]

-

To the blank cuvette, add the appropriate buffer and zero the spectrophotometer at 340 nm.

-

Initiate the reaction in the sample cuvettes by adding the GST-containing sample and mix immediately.

-

Measure the increase in absorbance at 340 nm over a period of time (e.g., 5 minutes) to determine the rate of the reaction.[8][14] The rate of increase in absorbance is directly proportional to the GST activity.[14]

// Nodes A [label="Prepare Assay Cocktail\n(Buffer, CDNB, GSH)"]; B [label="Equilibrate Cocktail\nin Cuvettes"]; C [label="Add Sample (GST)"]; D [label="Measure Absorbance at 340 nm\n(Kinetic Read)"]; E [label="Calculate GST Activity"];

// Edges A -> B; B -> C; C -> D; D -> E; }

Figure 3: Workflow for a Glutathione S-Transferase (GST) Assay.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled.[15] It causes severe skin burns and eye damage.[12][15] It is also a suspected mutagen and may cause skin sensitization.[8]

Handling:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Keep away from incompatible materials such as oxidizing agents.[11]

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[9]

-

Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[9]

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[9]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[9]

Conclusion

This compound is a highly versatile and reactive compound with significant applications in organic synthesis and biochemical research. Its well-defined chemical properties and reactivity, particularly in nucleophilic aromatic substitution reactions, make it an indispensable tool for chemists and biochemists. A thorough understanding of its characteristics, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in a laboratory setting. This guide provides the foundational knowledge required for professionals working with this important chemical intermediate.

References

- 1. brainly.com [brainly.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 4. Provide the structure of the product formed from the reaction of ... | Study Prep in Pearson+ [pearson.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. assaygenie.com [assaygenie.com]

- 7. lookchem.com [lookchem.com]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of 1-Bromo-2,4-dinitrobenzene

This technical guide provides a comprehensive overview of the core physical properties of this compound, a versatile chemical intermediate. The information is presented to support research, development, and drug discovery applications, with a focus on structured data and detailed experimental methodologies.

Core Physical and Chemical Properties

This compound is an organobromine compound characterized by a benzene (B151609) ring substituted with a bromine atom and two nitro groups.[1][2] This substitution pattern significantly influences its physical and chemical properties, rendering it a potent electrophile for nucleophilic aromatic substitution reactions.[3]

Appearance: At room temperature, this compound is a light yellow crystalline solid.[1][3][4] It may also be described as a white to yellow-green powder or crystal.[5] The distinct yellow color is attributed to the presence of the nitro groups.[3] It has a characteristic, slightly sweet smell typical of nitroaromatic compounds.

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | C6H3BrN2O4 | |

| Molecular Weight | 247.00 | g/mol |

| Melting Point | 70-73 | °C |

| Boiling Point | 288 | °C |

| Density | 1.91 | g/cm³ |

| Flash Point | 128 | °C |

| Refractive Index | 1.6100 (estimate) |

Data sourced from multiple references.[5][6][7][8][9][10]

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes both a nonpolar aromatic ring and polar nitro groups.[3] This leads to a varied solubility profile depending on the solvent.

-

Water : It is generally considered insoluble or only slightly soluble in water.[3][4][5][7]

-

Organic Solvents : It exhibits solubility in several organic solvents.

-

Temperature Effect : The solubility in organic solvents tends to increase with a rise in temperature.[3]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. This protocol describes the use of a melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if needed)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If the crystals are large, gently grind them into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

-

Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. The packed sample should be 2-3 mm high.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating:

-

If the approximate melting point is known (around 71-73°C), set the starting temperature to about 15-20°C below this value.

-

Set the heating rate (ramp rate) to 1-2°C per minute to ensure thermal equilibrium.

-

-

Observation: Look through the viewing lens and observe the sample.

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the entire sample has turned into a transparent liquid (completion of melting).

-

This provides the melting range (e.g., 71-73°C). A narrow range (less than 2°C) typically indicates a high degree of purity.

-

Boiling Point Determination (Distillation Method)

As this compound is a solid at room temperature, its boiling point is determined at elevated temperatures. The distillation method is standard for liquids but can be adapted for high-boiling point solids by melting them first.

Apparatus:

-

Distillation flask (round-bottom flask)

-

Condenser

-

Thermometer and adapter

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Setup: Assemble a simple distillation apparatus.

-

Sample and Boiling Chips: Place a sufficient quantity of this compound into the distillation flask and add a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the recorded temperature is that of the vapor in equilibrium with the liquid.

-

Heating: Gently heat the flask. The solid will first melt and then begin to boil.

-

Equilibrium: As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature will rise and then stabilize.

-

Recording the Boiling Point: Record the stable temperature at which the liquid is actively boiling and vapor is condensing in the condenser. This temperature is the boiling point.

-

Pressure Correction: Note the atmospheric pressure. Since boiling points are pressure-dependent, for high accuracy, the observed boiling point can be corrected to the standard pressure of 760 mmHg.

Qualitative Solubility Testing

This protocol determines the solubility of a compound in various solvents, providing insights into its polarity and the types of intermolecular forces present.

Apparatus:

-

Small test tubes

-

Spatula or dropper

-

Glass stirring rod

-

Solvents (e.g., water, ethanol, diethyl ether, hexane, 5% NaOH, 5% HCl)

Procedure:

-

Sample Preparation: Place approximately 25 mg of solid this compound (or 2-3 drops if molten) into a small test tube.

-

Solvent Addition: Add about 0.75 mL of the first solvent (e.g., water) to the test tube.

-

Mixing: Stir the mixture vigorously with a glass stirring rod for about 60 seconds.

-

Observation: Observe whether the solid dissolves completely, partially, or not at all.

-

Soluble: The solid completely disappears, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: The solid does not appear to dissolve.

-

-

Recording: Record the observation for the specific solvent.

-

Repeat: Use a fresh sample and a clean test tube to repeat the procedure for each of the other solvents.

Logical Workflow for Property Determination

The following diagram illustrates a logical workflow for determining the primary physical properties of an unknown solid organic compound.

Caption: Logical workflow for determining the physical properties of an unknown solid organic compound.

References

- 1. studylib.net [studylib.net]

- 2. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 3. Thiele tube - Wikipedia [en.wikipedia.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. labcomercial.com [labcomercial.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-2,4-dinitrobenzene

This technical guide provides a comprehensive overview of the melting point and solubility of 1-Bromo-2,4-dinitrobenzene (CAS No: 584-48-5), a key intermediate in various chemical syntheses and biochemical assays. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Physicochemical Properties

This compound is a yellow crystalline solid at room temperature.[1] Its molecular formula is C₆H₃BrN₂O₄, and it has a molecular weight of approximately 247.00 g/mol .[2][3] This compound is a potent electrophile and is widely utilized in organic synthesis.[1]

The melting point of a substance is a critical indicator of its purity. For this compound, the reported melting point generally falls within the range of 70 to 73°C. Variations in the reported values can be attributed to the purity of the sample and the experimental method used for determination.

| Property | Reported Value (°C) | Reference |

| Melting Point | 71-73 | [2][3][4][5][6][7] |

| Melting Point | 70-73 | [8] |

| Melting Point | 70-72 | [9] |

| Melting Point | 86.00 | [1] |

The solubility of this compound is influenced by the nature of the solvent and the temperature.[1] The presence of a nonpolar aromatic ring and polar nitro groups results in a complex solubility profile.[1]

| Solvent Type | Solvent Example | Solubility Description | Reference |

| Polar Protic | Water | Insoluble, Minimally Soluble, Partly Miscible | [1][2][5][6][7][8][10] |

| Polar Aprotic | Acetone | Slightly Soluble | [1] |

| Polar Protic | Ethanol | Slightly Soluble | [1] |

| Non-polar | Hexane | Poorly Soluble | [1] |

| Moderately Polar | Chloroform | Enhanced Solubility | [1] |

Generally, an increase in temperature enhances the solubility of this compound in organic solvents.[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the melting point and solubility of a solid compound like this compound.

This method is based on visually observing the temperature at which the solid sample transitions to a liquid state.

Apparatus and Reagents:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

This compound sample (finely powdered)

-

Heating medium (e.g., liquid paraffin (B1166041) or silicone oil)

-

Spatula

-

Porous plate

Procedure:

-

A small quantity of the this compound sample is placed on a porous plate and finely powdered using a spatula.[11]

-

The open end of a capillary tube is pushed into the powdered sample.[12]

-

The capillary tube is gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until the sample fills about 1-2 mm of the tube's height.[12]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[12]

-

The thermometer and attached capillary tube are placed in the melting point apparatus.[11]

-

The apparatus is heated slowly and steadily, with constant stirring of the heating medium to ensure uniform temperature distribution.[12]

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.[12]

This protocol provides a general framework for assessing the solubility of a compound in various solvents.

Apparatus and Reagents:

-

Test tubes and a test tube rack

-

Spatula

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, acetone, hexane, chloroform)

-

Vortex mixer (optional)

-

Water bath (for temperature effect assessment)

Procedure:

-

Approximately 1 mL of the chosen solvent is placed into a clean, dry test tube.

-

A small, measured amount (e.g., 10 mg) of this compound is added to the solvent.

-

The mixture is agitated, for instance by using a vortex mixer, for a set period (e.g., 1 minute) to facilitate dissolution.

-

The mixture is visually inspected to determine if the solid has dissolved completely.

-

If the solid dissolves, further small, measured amounts are added until saturation is reached (i.e., solid material remains undissolved).

-

If the solid does not dissolve, the mixture can be gently heated in a water bath to observe the effect of temperature on solubility.

-

Observations are recorded using terms such as "soluble," "slightly soluble," or "insoluble."

Application Workflow

This compound is a crucial substrate for the Glutathione S-transferase (GST) assay, which is used to measure the activity of this enzyme family.

Caption: Workflow for a Glutathione S-transferase (GST) assay.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 584-48-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound 97 584-48-5 [sigmaaldrich.com]

- 4. This compound | CAS#:584-48-5 | Chemsrc [chemsrc.com]

- 5. This compound CAS#: 584-48-5 [m.chemicalbook.com]

- 6. This compound | 584-48-5 [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. 2,4-Dinitrobromobenzene - Sciencemadness Wiki [sciencemadness.org]

- 9. Benzene, 1-bromo-2,4-dinitro- [webbook.nist.gov]

- 10. This compound, 98% | Fisher Scientific [fishersci.ca]

- 11. davjalandhar.com [davjalandhar.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Analysis of 1-Bromo-2,4-dinitrobenzene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-2,4-dinitrobenzene, a crucial intermediate in the synthesis of various organic compounds.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for structural elucidation.

1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The electron-withdrawing nature of the two nitro groups and the bromine atom significantly deshields these protons, causing them to resonate at high chemical shifts.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.66 | d | ~2.8 |

| H-5 | ~8.22 | dd | ~9.3, ~2.8 |

| H-6 | ~7.93 | d | ~9.3 |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.[3][4]

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low symmetry of this compound, six distinct signals are expected for the six carbons of the benzene ring.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (C-Br) | ~119 |

| C-2 (C-NO₂) | ~148 |

| C-3 | ~129 |

| C-4 (C-NO₂) | ~141 |

| C-5 | ~122 |

| C-6 | ~133 |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the nitro groups and the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3100 | C-H (aromatic) | Stretching |

| ~1600, ~1470 | C=C (aromatic) | Stretching |

| ~1530 | N-O (nitro) | Asymmetric Stretching |

| ~1350 | N-O (nitro) | Symmetric Stretching |

| ~840 | C-H (aromatic) | Out-of-plane Bending |

| ~740 | C-Br | Stretching |

Data obtained from condensed phase spectrum.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the aromatic system, influenced by the nitro and bromo substituents.

Table 4: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Solvent | Electronic Transition |

| ~230, ~260, ~300 | Not Specified | π → π* |

Specific absorption maxima can vary depending on the solvent used.[7][8]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[9]

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.[10]

-

Data Acquisition: For ¹H NMR, a single pulse is typically sufficient. For ¹³C NMR, multiple scans are usually required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[11] An inverse-gated decoupling sequence can be used for quantitative ¹³C NMR.[5][12]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample like this compound, the spectrum can be obtained as a KBr pellet or a mull (e.g., Nujol). For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Instrument Setup: The IR spectrometer is purged to minimize atmospheric interference (e.g., from CO₂ and H₂O). A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded.

-

Data Acquisition: The sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.[13]

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).[14]

-

Instrument Setup: The UV-Vis spectrophotometer is turned on and allowed to warm up. The appropriate wavelength range is selected. A cuvette containing the pure solvent is used to record a baseline spectrum.[15]

-

Data Acquisition: The cuvette is rinsed and filled with the sample solution. The absorbance of the sample is measured across the selected wavelength range.

-

Data Processing: The baseline spectrum is subtracted from the sample spectrum to obtain the final UV-Vis absorption spectrum. The wavelengths of maximum absorbance (λmax) are identified.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | 584-48-5 [chemicalbook.com]

- 2. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Benzene, 1-bromo-2,4-dinitro- [webbook.nist.gov]

- 7. This compound | C6H3BrN2O4 | CID 11441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C6H3BrN2O4 | CID 11441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. chem.uiowa.edu [chem.uiowa.edu]

- 11. epfl.ch [epfl.ch]

- 12. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. irjet.net [irjet.net]

- 14. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 15. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

An In-Depth Technical Guide to the Nucleophilic Aromatic Substitution (SNAr) Mechanism of 1-Bromo-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the nucleophilic aromatic substitution (SNAr) mechanism of 1-bromo-2,4-dinitrobenzene. This compound serves as a classic model for understanding SNAr reactions, which are fundamental in the synthesis of a wide array of pharmaceutical and industrial compounds.

Core Mechanism: The Addition-Elimination Pathway

The nucleophilic aromatic substitution of this compound proceeds via a well-established two-step addition-elimination mechanism. This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems activated by strong electron-withdrawing groups.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine leaving group (the ipso-carbon).[1] This carbon is rendered highly electrophilic by the strong electron-withdrawing effects of the two nitro groups located at the ortho and para positions. This initial attack is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2]

The stability of the Meisenheimer complex is crucial for the facility of the SNAr reaction. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro groups. This delocalization is a key factor in lowering the activation energy of the reaction.

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second, typically faster step, the leaving group (bromide ion) is eliminated from the Meisenheimer complex. This step restores the aromaticity of the benzene (B151609) ring, leading to the formation of the final substitution product.

Visualizing the Mechanism

The following diagram illustrates the stepwise mechanism of the SNAr reaction of this compound with a generic nucleophile (Nu-).

The resonance structures of the Meisenheimer complex, which highlight the delocalization of the negative charge onto the nitro groups, are depicted below.

Quantitative Data: Reaction Kinetics

The rate of the SNAr reaction of this compound is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. The following table summarizes available quantitative kinetic data for the reaction of 1-halo-2,4-dinitrobenzenes with piperidine (B6355638) to provide a comparative context for the reactivity of the bromo-derivative.

| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Methanol | 25 | 4.5 x 10⁻¹ |

| 1-Chloro-2,4-dinitrobenzene | Piperidine | Methanol | 25 | 3.1 x 10⁻³ |

| This compound | Piperidine | Ethanol (B145695) | 25 | 1.7 x 10⁻³[2] |

| 1-Iodo-2,4-dinitrobenzene | Piperidine | 95% Ethanol | 25 | Slower than Bromo-derivative[1] |

Note: The reactivity order with piperidine is generally F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the ipso-carbon.

Experimental Protocols: Kinetic Analysis via UV-Vis Spectrophotometry

The kinetics of the SNAr reaction of this compound can be conveniently studied using UV-Vis spectrophotometry by monitoring the formation of the colored product over time. The following is a detailed methodology for a representative kinetic experiment.

Objective:

To determine the second-order rate constant for the reaction of this compound with an amine nucleophile (e.g., aniline (B41778) or piperidine) in a suitable solvent (e.g., ethanol or acetonitrile) at a constant temperature.

Materials and Equipment:

-

This compound (recrystallized)

-

Aniline or Piperidine (distilled)

-

Ethanol or Acetonitrile (spectroscopic grade)

-

UV-Vis Spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Constant temperature water bath

-

Stopwatch

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 1.0 x 10⁻³ M) in the chosen solvent.

-

Prepare a series of stock solutions of the amine nucleophile of varying concentrations (e.g., 0.01 M, 0.02 M, 0.03 M, 0.04 M, 0.05 M) in the same solvent.

-

-

Determination of λmax of the Product:

-

Prepare a solution of the expected product, N-(2,4-dinitrophenyl)amine, and record its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax). The reactants should have minimal absorbance at this wavelength.

-

-

Kinetic Runs (Pseudo-First-Order Conditions):

-

To ensure pseudo-first-order kinetics, the concentration of the amine nucleophile should be in large excess (at least 10-fold) compared to the concentration of this compound.

-

Set the spectrophotometer to the predetermined λmax and thermostat the cell holder to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Pipette a known volume of the amine stock solution into a quartz cuvette and allow it to equilibrate to the set temperature in the cell holder.

-

Initiate the reaction by rapidly injecting a small, known volume of the this compound stock solution into the cuvette, quickly mix, and start recording the absorbance at λmax as a function of time.

-

Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau, A∞).

-

Repeat the kinetic run for each of the different amine concentrations.

-

-

Data Analysis:

-

The pseudo-first-order rate constant (kobs) for each run can be determined by plotting ln(A∞ - At) versus time (t), where At is the absorbance at time t. The slope of this linear plot will be -kobs.

-

The second-order rate constant (k₂) is then determined by plotting kobs versus the concentration of the amine nucleophile. The slope of this second linear plot will be k₂.

-

Experimental Workflow Diagram:

Conclusion

The nucleophilic aromatic substitution of this compound is a cornerstone reaction in organic chemistry, providing a clear and well-studied example of the addition-elimination mechanism. The activation provided by the ortho and para nitro groups is essential for the formation of the stabilizing Meisenheimer complex, which is the key intermediate in this pathway. A thorough understanding of the kinetics and mechanism of this reaction is vital for professionals in drug development and chemical synthesis, enabling the rational design of synthetic routes and the optimization of reaction conditions.

References

Synthesis of 1-Bromo-2,4-dinitrobenzene from Bromobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-Bromo-2,4-dinitrobenzene from bromobenzene (B47551), a key reaction in the production of versatile intermediates for pharmaceuticals, agrochemicals, and other specialty organic compounds. The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring, in addition to the bromine atom, makes this compound a valuable precursor for a variety of subsequent chemical transformations, including nucleophilic aromatic substitution reactions.[1]

Reaction Overview

The synthesis of this compound from bromobenzene is achieved through an electrophilic aromatic substitution reaction, specifically a dinitration. This process involves the reaction of bromobenzene with a strong nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The bromine atom on the benzene ring is an ortho-, para- directing group, meaning it directs the incoming electrophiles to the positions ortho and para to itself.[2] While the initial nitration of bromobenzene primarily yields a mixture of 1-bromo-2-nitrobenzene (B46134) and 1-bromo-4-nitrobenzene, forcing reaction conditions, such as elevated temperatures, can promote a second nitration to yield the desired this compound.[1][3] It is important to carefully control the reaction temperature to prevent the formation of unwanted byproducts and ensure a high yield of the desired dinitro compound.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from bromobenzene.

| Parameter | Value | Reference |

| Reactants | ||

| Bromobenzene | 31.40 g (0.2 mol) | [5] |

| Sodium Nitrate (B79036) | 68.00 g (0.8 mol) | [5] |

| Concentrated Sulfuric Acid | 130 mL (239 g) | [5] |

| Reaction Conditions | ||

| Initial Reaction Temperature | 60-70 °C | [5] |

| Final Reaction Temperature | 85 °C | [5] |

| Reaction Time | 1 hour | [5] |

| Product Information | ||

| Product | This compound | |

| Reported Yield | 41.39 g (84%) | [5] |

| Alternate Reported Yield | 94.8% | [6] |

| Melting Point | 69-72 °C (uncorrected) | [5] |

| Literature Melting Point | 71-73 °C | [7][8] |

Experimental Protocol

This protocol is adapted from a reported synthesis of this compound.[5]

Materials:

-

Bromobenzene

-

Sodium Nitrate (powdered)

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Ice

Equipment:

-

250 mL 3-neck round-bottom flask (or a beaker with proper ventilation)

-

Magnetic stir bar and stir plate

-

Pressure-equalizing addition funnel

-

Thermometer

-

Hot water bath

-

Beaker (500 mL)

-

Buchner funnel and filter flask

-

Spatula

-

Drying oven or desiccator

Procedure:

-

Preparation of the Nitrating Mixture: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, slowly add 68.00 g (0.8 mol) of powdered sodium nitrate to 130 mL (239 g) of concentrated sulfuric acid with stirring. This mixture will fume and will not become transparent.

-

Addition of Bromobenzene: Measure 31.40 g (0.2 mol) of bromobenzene and transfer it to a pressure-equalizing addition funnel. Slowly add the bromobenzene to the nitrating mixture. The reaction is highly exothermic; maintain the temperature between 60-70 °C. Below 60 °C, the product may solidify, hindering stirring.

-

Reaction Completion: After the addition of bromobenzene is complete, immerse the flask in a hot water bath at 85 °C and stir vigorously for one hour.

-

Work-up: a. After one hour, remove the flask from the hot water bath and allow it to cool to room temperature. b. Carefully pour the reaction mixture into a 500 mL beaker containing approximately 250 mL of an ice-water slurry. c. Stir the mixture until all the ice has melted. The crude product will precipitate as a yellow solid.

-

Isolation and Purification: a. Collect the solid product by vacuum filtration using a Buchner funnel. b. Wash the crude product thoroughly with cold water to remove any residual acid. c. Recrystallize the crude product from methanol. Dissolve the solid in a minimal amount of hot methanol and allow it to cool slowly to form pale yellow crystals. d. Collect the purified crystals by vacuum filtration and wash with a small amount of cold methanol. e. Dry the final product in an oven or desiccator to yield this compound.

Logical Workflow

The following diagram illustrates the logical workflow of the synthesis process.

Caption: Logical workflow for the synthesis of this compound.

References

- 1. chm.uri.edu [chm.uri.edu]

- 2. homework.study.com [homework.study.com]

- 3. savitapall.com [savitapall.com]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. Sciencemadness Discussion Board - Preparation of 2,4-dinitrobromobenzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 7. This compound | 584-48-5 [chemicalbook.com]

- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,4-dinitrobenzene via Electrophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2,4-dinitrobenzene, a key intermediate in the production of pharmaceuticals, organic dyes, and other specialty chemicals.[1][2] The primary synthesis route involves the dinitration of bromobenzene (B47551) through an electrophilic aromatic substitution mechanism. This document details the underlying reaction mechanism, a step-by-step experimental protocol, and key quantitative data for the synthesis.

Core Chemical Properties

This compound is a yellow crystalline solid.[2][3] It is an organobromine compound characterized by a bromobenzene structure substituted with two nitro groups at the C-2 and C-4 positions.[3][4]

| Property | Data | Reference |

| Molecular Formula | C₆H₃BrN₂O₄ | [5][6][7] |

| Molecular Weight | 247.00 g/mol | [5][8] |

| Appearance | Yellow Crystalline Solid | [2][3] |

| Melting Point | 70–73 °C | [6][9] |

| Density | 1.91 g/cm³ | [6] |

| CAS Number | 584-48-5 | [2][5] |

| Solubility | Partly miscible in water; Soluble in diethyl ether, ethanol, methanol. | [3][6][9] |

Electrophilic Aromatic Substitution: The Reaction Mechanism

The synthesis of this compound from bromobenzene is a classic example of a multi-step electrophilic aromatic substitution reaction. The process involves two sequential nitration steps.

-

Generation of the Electrophile: The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by sulfuric acid.[10][11]

-

First Nitration: Bromobenzene undergoes nitration to form a mixture of ortho- and para-nitrobromobenzene. The bromine atom is an ortho-, para-directing group, meaning it directs the incoming electrophile to these positions. However, it is also a deactivating group due to its electronegativity, making the reaction slower than the nitration of benzene.[10][12]

-

Second Nitration: The resulting mononitrated bromobenzene is then subjected to a second nitration. The existing nitro group is a strong deactivating and meta-directing group, while the bromine atom remains an ortho-, para-director. The combined directing effects guide the second nitro group to the positions ortho and para to the bromine and meta to the first nitro group, resulting in the formation of this compound.

References

- 1. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 584-48-5 [chemicalbook.com]

- 4. This compound | C6H3BrN2O4 | CID 11441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-ブロモ-2,4-ジニトロベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,4-Dinitrobromobenzene - Sciencemadness Wiki [sciencemadness.org]

- 7. Benzene, 1-bromo-2,4-dinitro- [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 11. homework.study.com [homework.study.com]

- 12. Solved Electrophilic Aromatic substitution Synthesis of 2,4 | Chegg.com [chegg.com]

The Pivotal Role of Nitro Groups in the Reactivity of 1-Bromo-2,4-dinitrobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the role of nitro groups in dictating the chemical reactivity of 1-Bromo-2,4-dinitrobenzene. This compound is a vital intermediate in organic synthesis, and understanding its reactivity is crucial for its application in the development of pharmaceuticals and other complex organic molecules.[1][2]

Core Concepts: Electronic Effects of Nitro Groups

The high reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is a direct consequence of the powerful electron-withdrawing nature of the two nitro (-NO2) groups.[3][4][5] These groups activate the benzene (B151609) ring towards nucleophilic attack through a combination of inductive and resonance effects.

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bonds. This effect renders the entire aromatic ring more electron-deficient.

-

Resonance Effect (-M or -R): The nitro groups can delocalize the π-electrons of the benzene ring onto themselves, particularly from the ortho and para positions. This resonance stabilization of the intermediate formed during nucleophilic attack is a key factor in the enhanced reactivity.[6][7] The presence of nitro groups at the C2 (ortho) and C4 (para) positions relative to the bromine atom is crucial for this activation.[4][6]

These combined effects significantly reduce the electron density at the carbon atom bonded to the bromine (C1), making it highly electrophilic and susceptible to attack by nucleophiles.[4][5]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles proceeds via a well-established two-step addition-elimination mechanism, known as the SNAr reaction.[3][5]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The first and typically rate-determining step involves the attack of a nucleophile on the electron-deficient carbon atom (C1) bearing the bromine atom.[3][5] This leads to the formation of a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex.[3][5] The negative charge of this intermediate is delocalized over the aromatic ring and, critically, onto the oxygen atoms of the ortho and para nitro groups. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation.[3][6]

-

Elimination of the Leaving Group: In the second, faster step, the leaving group (bromide ion) is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored to yield the final substitution product.[3][5]

The overall reactivity in SNAr reactions is influenced by the number of electron-withdrawing groups. The reactivity increases with the number of nitro groups on the aromatic ring. For instance, 1-bromo-2,4,6-trinitrobenzene is more reactive than this compound, which in turn is significantly more reactive than 1-bromo-4-nitrobenzene.[8]

Quantitative Reactivity Data

The following tables summarize key quantitative data related to the reactivity of this compound and related compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 584-48-5 | [1][7][9] |

| Molecular Formula | C₆H₃BrN₂O₄ | [4][7][9] |

| Molecular Weight | 247.00 g/mol | [4][9] |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | 71-73 °C | [9] |

Table 2: Second-Order Rate Constants (k₂) for the Reaction of 1-Halo-2,4-dinitrobenzenes with Piperidine

| Substrate | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) | Reference |

| 1-Fluoro-2,4-dinitrobenzene | Methanol | 25 | 4.5 x 10⁻¹ | [10] |

| 1-Chloro-2,4-dinitrobenzene | Methanol | 25 | 3.1 x 10⁻³ | [10] |

| This compound | Ethanol (B145695) | 25 | 1.7 x 10⁻³ | [10] |

Note on Leaving Group Ability: In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[11] Therefore, the reactivity order (F > Cl > Br > I) is often observed, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the more electronegative halogen activates the ring more effectively towards nucleophilic attack.[11]

Table 3: Reaction Yields for SNAr of this compound with Various Nucleophiles

| Nucleophile | Product | Yield (%) | Reference |

| Aniline (B41778) | 2,4-Dinitrodiphenylamine | 65.35 | [6] |

| Piperidine | 2,4-Dinitro-1-piperidinobenzene | Quantitative | [12] |

Experimental Protocols

Synthesis of this compound from Bromobenzene (B47551)

This protocol describes the nitration of bromobenzene to synthesize this compound.[13]

Materials:

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrate (B79036) (powdered)

-

Bromobenzene

-

Ice

-

Water

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer and an addition funnel, carefully add 130 mL of concentrated sulfuric acid.

-

Slowly add 68.00 g of powdered sodium nitrate to the stirring sulfuric acid.

-

In the addition funnel, place 31.40 g of bromobenzene.

-

Cool the flask in an ice bath and slowly add the bromobenzene to the nitrating mixture with vigorous stirring. Maintain the temperature below 85°C.

-

After the addition is complete, heat the mixture in a water bath at 85°C for one hour with continued stirring.

-

Allow the mixture to cool, and the crude product will separate as a yellow upper layer.

-

Carefully pour the reaction mixture over a large volume of crushed ice and water.

-

The solid crude product is collected by vacuum filtration and washed thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Nucleophilic Aromatic Substitution with Aniline

This protocol details the reaction of this compound with aniline to form 2,4-Dinitrodiphenylamine, adapted for microwave synthesis.[3][14]

Materials:

-

This compound

-

Aniline

-

Ethanol

-

Microwave reaction vessel (10 mL) with a stir bar

Procedure:

-

To a 10-mL glass microwave reaction vessel, add 0.298 g (1.20 mmol) of this compound, 0.440 mL (4.80 mmol) of aniline, and 3.0 mL of ethanol.

-

Seal the reaction vessel and place it in the microwave cavity.

-

Heat the reaction mixture to 125 °C and hold for 5 minutes.

-

After the reaction is complete, allow the vessel to cool to below 50 °C.

-

The product can then be isolated and purified by appropriate methods, such as recrystallization.

Spectroscopic Data

The structure of this compound has been confirmed by various spectroscopic methods.

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons.[1]

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton.[4]

-

IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for the C-Br, C-NO₂, and aromatic C-H bonds.[7][15][16]

-

Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.[7]

Detailed spectra are available in databases such as SpectraBase and the NIST WebBook.[1][7]

Mandatory Visualizations

Reaction Mechanism of Nucleophilic Aromatic Substitution

Caption: SNAr mechanism of this compound.

Resonance Stabilization of the Meisenheimer Complex

Caption: Resonance delocalization in the Meisenheimer complex.

Experimental Workflow for SNAr Reaction

Caption: General workflow for SNAr reactions.

Conclusion

The presence of two nitro groups at the ortho and para positions of this compound is the defining feature of its chemistry. These groups act in concert to strongly activate the aromatic ring towards nucleophilic aromatic substitution. Through their potent electron-withdrawing inductive and resonance effects, they create a highly electrophilic site for nucleophilic attack and stabilize the key Meisenheimer intermediate. This fundamental understanding of the role of the nitro groups is essential for the effective utilization of this compound as a versatile building block in the synthesis of a wide range of functionalized aromatic compounds for various applications, including drug discovery and materials science.

References

- 1. spectrabase.com [spectrabase.com]

- 2. benchchem.com [benchchem.com]

- 3. cem.de [cem.de]

- 4. This compound | C6H3BrN2O4 | CID 11441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. brainly.com [brainly.com]

- 7. Benzene, 1-bromo-2,4-dinitro- [webbook.nist.gov]

- 8. Rank 1-bromo-4-nitrobenzene, this compound, and 1-bromo-2,4,.. [askfilo.com]

- 9. This compound | CAS#:584-48-5 | Chemsrc [chemsrc.com]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Nucleophilic aromatic substitution of the nitro-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Sciencemadness Discussion Board - Preparation of 2,4-dinitrobromobenzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. chegg.com [chegg.com]

- 15. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 16. This compound(584-48-5)FT-IR [m.chemicalbook.com]

An In-depth Technical Guide to the Application of 1-Bromo-2,4-dinitrobenzene as a Substrate for Enzymatic Assays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited availability of specific experimental data for 1-bromo-2,4-dinitrobenzene (BDNB), this guide utilizes data and protocols for the structurally similar and well-documented analogue, 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). Researchers should adapt and optimize these protocols for use with BDNB.

Introduction

This compound (BDNB) is a versatile substrate for enzymatic assays, primarily targeting the Glutathione (B108866) S-transferase (GST) family of enzymes. GSTs are crucial phase II detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide array of electrophilic compounds, rendering them more water-soluble and readily excretable. The enzymatic activity of GST is a key biomarker for cellular detoxification capacity, oxidative stress, and drug resistance. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for using BDNB (by way of its analogue, CDNB) in GST-mediated enzymatic assays.

Principle of the GST Enzymatic Assay

The GST-catalyzed conjugation of GSH to BDNB results in the formation of a thioether bond. This reaction can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength, typically 340 nm, which corresponds to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.[1][2] The rate of this absorbance increase is directly proportional to the GST activity in the sample.[2]

The fundamental reaction is as follows:

GSH + BDNB --(Glutathione S-Transferase)--> S-(2,4-dinitrophenyl)glutathione + HBr

Experimental Protocols

This section details the methodologies for performing a GST enzymatic assay using a spectrophotometric approach. These protocols are adapted from established methods using CDNB and should be optimized for BDNB.[3][4]

Reagents and Buffers

-

Assay Buffer: 100 mM Potassium phosphate (B84403) buffer, pH 6.5.[3]

-

Reduced Glutathione (GSH) Solution: 75 mM GSH in Assay Buffer. Prepare fresh daily.[3]

-

Substrate Stock Solution: 30 mM this compound (BDNB) in 95% ethanol. Prepare fresh.[3]

-

Enzyme Sample: Purified GST, cell lysate, or tissue homogenate.

-

Blank Solution: Assay Buffer.

Sample Preparation

-

Cell Lysate: Homogenize cells in 4 volumes of ice-cold Assay Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material. The resulting supernatant is the cell lysate.[2][5]

-

Tissue Homogenate: Homogenize tissue samples in a suitable buffer and centrifuge to clarify.

-

Purified Enzyme: Dilute the purified GST enzyme in cold Assay Buffer to a concentration of 0.075 - 0.15 units/ml immediately before use.[3]

Assay Procedure (Cuvette-based)

-

Prepare the Reaction Mixture: In a 3.00 ml cuvette, combine the following reagents in the specified order:

-

2.70 ml of Assay Buffer

-

0.10 ml of 75 mM GSH solution

-

0.10 ml of 30 mM BDNB solution

-

-

Prepare the Blank: In a separate cuvette, prepare a blank by adding 2.80 ml of Assay Buffer and 0.10 ml of 75 mM GSH solution.

-

Equilibrate: Incubate both cuvettes at 25°C for 5 minutes to achieve thermal equilibrium.

-

Initiate the Reaction: Add 0.10 ml of the enzyme sample to the reaction mixture cuvette and mix by inversion.

-

Measure Absorbance: Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 340 nm for 5 minutes, taking readings at regular intervals (e.g., every 30 seconds).[1]

-

Blank Measurement: Measure the absorbance of the blank cuvette over the same time period to account for any non-enzymatic reaction.

-

Calculate Activity: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. Subtract the rate of the blank reaction from the rate of the sample reaction.

Assay Procedure (96-Well Plate-based)

-

Prepare Working Reagent: For each well, prepare a working reagent by mixing 83 µL of Assay Buffer, 5 µL of glutathione solution, and 2 µL of substrate solution.[5]

-

Sample and Blank Wells:

-

Sample Wells: Add 10 µL of your sample (cell lysate, tissue homogenate, or purified enzyme).

-

Blank Wells: Add 10 µL of Assay Buffer.[5]

-

-

Initiate Reaction: Add 90 µL of the working reagent to each well. Mix immediately by gentle shaking.[5]

-

Measure Absorbance: Use a microplate reader to measure the absorbance at 340 nm at 30-second intervals for 4-5 minutes.[5][6]

-

Calculate Activity: Determine the ΔA340/min from the linear portion of the reaction curve and subtract the blank reading.

Data Presentation: Quantitative Analysis

The following table summarizes the kinetic parameters for Glutathione S-transferase with CDNB from various sources. These values can serve as a reference point when working with BDNB.

| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference |

| Housefly (Musca domestica) | CDNB | 0.15 | Not Specified | [7] |

| Human | CDNB | ~0.1 | 40 - 60 | [8][9] |

| African Catfish (Clarias lazera) Ovary | CDNB | 1.0 | 2.5 | [10] |

| African Catfish (Clarias lazera) Testis | CDNB | 0.83 | 25 | [10] |

| Sorghum (Sorghum bicolor) GST A1/A1 | CDNB | Not Specified | Not Specified | [11] |

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for a Glutathione S-transferase (GST) enzymatic assay.

Signaling Pathway Involvement

GSTs, particularly GSTP1, are known to play a regulatory role in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for processes like cell proliferation, differentiation, and apoptosis.[12][13]

Caption: Regulation of the JNK signaling pathway by GSTP1.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. 3hbiomedical.com [3hbiomedical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. sciencellonline.com [sciencellonline.com]

- 6. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

- 7. Mechanism of an insect glutathione S-transferase: kinetic analysis supporting a rapid equilibrium random sequential mechanism with housefly I1 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. daneshyari.com [daneshyari.com]

- 9. Electrochemical evaluation of glutathione S-transferase kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjpbcs.com [rjpbcs.com]

- 11. Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Implications of glutathione-S transferase P1 in MAPK signaling as a CRAF chaperone: In memory of Dr. Irving Listowsky - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Chemistry and Biological Impact of Dinitrohalobenzenes: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitrohalobenzenes are a class of aromatic compounds that have played a pivotal role in the advancement of organic chemistry and biology. Characterized by a benzene (B151609) ring substituted with two nitro groups and a halogen, these molecules are highly reactive and have found diverse applications, from classical protein chemistry to the synthesis of modern pharmaceuticals. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and reactivity of dinitrohalobenzenes. It details experimental protocols for their preparation and key reactions, presents a comprehensive summary of their physicochemical properties, and elucidates the signaling pathways initiated by their biological activity. This document is intended to be a valuable resource for researchers and professionals in chemistry and drug development, offering both foundational knowledge and practical insights into this important class of compounds.

History and Discovery

The study of dinitrohalobenzenes dates back to the 19th century with the development of nitration reactions. One of the most prominent members of this class, 2,4-dinitrochlorobenzene (DNCB), has been a subject of investigation for over a century. Its synthesis and reactivity were explored in the context of early organic chemistry, but its significance grew substantially with the discovery of its potent biological activity.

A landmark in the application of dinitrohalobenzenes was the work of Frederick Sanger in the 1940s. He introduced 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now famously known as Sanger's reagent, as a tool for sequencing peptides. By reacting FDNB with the N-terminal amino acid of a polypeptide chain, Sanger was able to identify the initial amino acid, a crucial step that ultimately led to the sequencing of insulin (B600854) and earned him the Nobel Prize in Chemistry in 1958. This pioneering work laid the foundation for modern proteomics.

Beyond their use in protein chemistry, dinitrohalobenzenes, particularly DNCB, became instrumental in immunological research. It was discovered that topical application of DNCB could induce a delayed-type hypersensitivity (DTH) reaction in nearly all exposed individuals. This property has made DNCB a standard reagent for assessing T-cell mediated immunity in both clinical and research settings, providing a valuable model for studying allergic contact dermatitis.

Synthesis of Dinitrohalobenzenes

The synthesis of dinitrohalobenzenes is primarily achieved through the nitration of halobenzenes or the halogenation of dinitrobenzene. The position of the nitro groups and the halogen atom can be controlled by the choice of starting materials and reaction conditions.

Nitration of Halobenzenes

The direct nitration of halobenzenes is a common method for preparing dinitrohalobenzenes. The halogen atom is an ortho-, para-director, leading to the formation of 2,4- and 2,6-isomers.

Experimental Protocol: Synthesis of 2,4-Dinitrochlorobenzene from Chlorobenzene (B131634)

-

Reaction Setup: In a fume hood, place a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in an ice-water bath.

-

Nitrating Mixture Preparation: Carefully add 40 mL of concentrated sulfuric acid to the flask. While stirring and maintaining the temperature below 10 °C, slowly add 20 mL of concentrated nitric acid.

-

Addition of Chlorobenzene: Once the nitrating mixture has cooled, add 10 mL of chlorobenzene dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 30 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour. Then, heat the mixture to 90-100 °C in a water bath for two hours.

-

Work-up: Carefully pour the hot reaction mixture onto 200 g of crushed ice with stirring. The crude 2,4-dinitrochlorobenzene will solidify.

-